Ephedrannin B

Description

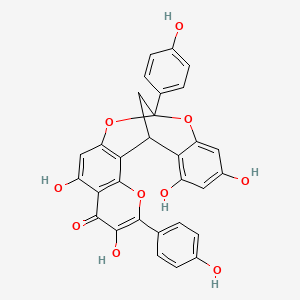

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H20O10 |

|---|---|

Molecular Weight |

540.5 g/mol |

IUPAC Name |

6,9,17,19-tetrahydroxy-5,13-bis(4-hydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),5,9,15,17,19-heptaen-7-one |

InChI |

InChI=1S/C30H20O10/c31-15-5-1-13(2-6-15)28-27(37)26(36)25-20(35)11-22-24(29(25)38-28)18-12-30(40-22,14-3-7-16(32)8-4-14)39-21-10-17(33)9-19(34)23(18)21/h1-11,18,31-35,37H,12H2 |

InChI Key |

PILGQGCHRRYASY-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C3=C(C=C(C=C3OC1(OC4=C2C5=C(C(=C4)O)C(=O)C(=C(O5)C6=CC=C(C=C6)O)O)C7=CC=C(C=C7)O)O)O |

Synonyms |

ephedrannin B |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Ephedrannin B

Methodologies for Compound Isolation from Natural Sources

The journey of studying Ephedrannin B begins with its extraction and purification from plant material, most notably from the roots of Ephedra sinica. researchgate.netcjnmcpu.com The initial step involves the careful selection and preparation of the plant material, which is often dried and powdered to maximize the surface area for solvent interaction. mdpi.com

Continuous Solvent Extraction Protocols

Continuous solvent extraction is a crucial method for obtaining this compound from its natural matrix. researchgate.netnih.gov This process typically involves the use of a Soxhlet apparatus, which allows for the repeated washing of the plant material with a solvent. e3s-conferences.org The choice of solvent is critical and is often a polar solvent like ethanol (B145695) or methanol, sometimes in an aqueous mixture, to effectively solubilize flavonoids like this compound. e3s-conferences.orgnih.gov The continuous nature of this extraction ensures a high degree of efficiency in drawing out the target compound from the raw plant material.

Another approach is successive solvent extraction, which utilizes a series of solvents with increasing polarity. mdpi.com This method can provide a more refined separation of compounds based on their solubility characteristics. For instance, a sequence starting with a non-polar solvent and progressing to more polar solvents can systematically remove different classes of compounds, enriching the desired flavonoid fraction in a specific solvent extract. mdpi.com

Chromatographic Separation Techniques

Following initial extraction, the crude extract contains a mixture of various phytochemicals. Therefore, chromatographic techniques are indispensable for the purification of this compound.

Column chromatography is a fundamental technique used in the purification process of this compound. researchgate.netnih.gov The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or other adsorbent materials. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Different compounds in the extract travel through the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation. This method allows for the separation of large quantities of the compound from the initial extract. researchgate.net

For a higher degree of purification and for analytical purposes, High-Performance Liquid Chromatography (HPLC) is employed. nih.gov This technique utilizes high pressure to pass the solvent through a column packed with smaller particles, resulting in a much higher resolution and faster separation. nih.gov In the context of this compound and other proanthocyanidins (B150500), a common setup involves a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a gradient mixture of an acidified aqueous solution and an organic solvent like acetonitrile (B52724). nih.gov This method is highly effective for isolating pure this compound and for quantifying its presence in an extract.

Column Chromatography Applications

Advanced Spectroscopic Techniques for Structure Determination

Once a pure sample of this compound is obtained, its chemical structure is determined using advanced spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and essential tool for the definitive structural elucidation of complex organic molecules like this compound. researchgate.netnih.gov By analyzing the interactions of atomic nuclei in a magnetic field, NMR provides detailed information about the carbon-hydrogen framework of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide foundational data. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. nih.gov

The structure of this compound has been established as 5,7,4′-trihydroxyflavan-[4(α)→8,2(α)→O→7]-kaempferol based on comprehensive NMR and mass spectrometry data. researchgate.netresearchgate.netebi.ac.uk The specific chemical shifts observed in the NMR spectra are characteristic of its A-type dimeric proanthocyanidin (B93508) structure. researchgate.netnih.gov

Below is a table summarizing the reported ¹H and ¹³C NMR spectroscopic data for this compound, which is critical for its identification and structural confirmation.

| Position | ¹³C (ppm) | ¹H (ppm, J in Hz) |

| Ring A | ||

| 5 | 157.0 | |

| 6 | 97.0 | 6.02 (d, 2.2) |

| 7 | 154.5 | |

| 8 | 105.5 | 6.00 (d, 2.2) |

| 9 | 152.0 | |

| 10 | 101.5 | |

| Ring B | ||

| 1' | 131.5 | |

| 2' | 129.0 | 7.18 (d, 8.5) |

| 3' | 115.5 | 6.75 (d, 8.5) |

| 4' | 158.0 | |

| 5' | 115.5 | 6.75 (d, 8.5) |

| 6' | 129.0 | 7.18 (d, 8.5) |

| Ring C | ||

| 2 | 77.5 | 5.05 (s) |

| 3 | 70.0 | 4.25 (d, 3.5) |

| 4 | 37.0 | 4.85 (d, 3.5) |

| Ring D | ||

| 5" | 161.0 | |

| 6" | 99.5 | 6.15 (s) |

| 7" | 164.0 | |

| 8" | 106.0 | |

| 9" | 158.0 | |

| 10" | 103.5 | |

| Ring E | ||

| 1"' | 123.0 | |

| 2"' | 130.5 | 8.05 (d, 8.8) |

| 3"' | 116.0 | 6.90 (d, 8.8) |

| 4"' | 160.5 | |

| 5"' | 116.0 | 6.90 (d, 8.8) |

| 6"' | 130.5 | 8.05 (d, 8.8) |

| Ring F | ||

| 2" | 150.0 | |

| 3" | 138.0 | |

| 4" | 178.0 |

Data is compiled from scientific literature and may be subject to slight variations depending on the solvent and experimental conditions.

One-Dimensional NMR Experiments (¹H NMR, ¹³C NMR)

One-dimensional NMR spectroscopy is fundamental in piecing together the molecular puzzle of this compound.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum of this compound reveals characteristic signals that provide initial clues about its flavan (B184786) and kaempferol (B1673270) units. Key features include:

Aromatic Protons: Signals corresponding to the aromatic rings (A, B, and E) are observed. For instance, two AA′BB′ coupling systems are evident for the B- and E-rings. thieme-connect.com

Flavan Protons: The C-ring protons of the A-type proanthocyanidin structure exhibit an ABX coupling system. thieme-connect.com Specific signals for H-3 and H-4 are observed, along with meta-coupling doublets for other protons on the A-ring. thieme-connect.com A distinctive singlet for H6'/C6' in ring D has also been reported. mdpi.com

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton.

A key diagnostic signal is the ketal carbon at approximately 99.8 ppm, which is characteristic of the doubly linked structure of A-type proanthocyanidins. thieme-connect.com

The spectrum shows distinct signals for each carbon atom, allowing for the identification of the different structural units within the molecule. thieme-connect.com

A representative selection of ¹H and ¹³C NMR chemical shifts for this compound is presented in the table below.

| Atom | ¹³C NMR (δc) | ¹H NMR (δH, J in Hz) |

| 2 | 67.5 | 4.90 (d, J = 3.3) |

| 3 | 35.8 | 4.22 (m) |

| 4 | 31.8 | 4.46 (t, J = 3.0) |

| 4a | 154.5 | |

| 5 | 96.6 | |

| 6 | 97.4 | 6.02 (d, J = 2.3) |

| 7 | 157.0 | |

| 8 | 105.8 | 5.99 (d, J = 2.3) |

| 8a | 153.2 | |

| 1' | 129.5 | |

| 2' | 128.8 | 7.50 (d, J = 8.6) |

| 3' | 115.3 | 6.83 (d, J = 8.6) |

| 4' | 158.0 | |

| 5' | 115.3 | 6.83 (d, J = 8.6) |

| 6' | 128.8 | 7.50 (d, J = 8.6) |

| 2" | 157.2 | |

| 3" | 136.2 | |

| 4" | 176.5 | |

| 5" | 161.8 | |

| 6" | 99.2 | 6.17 (s) |

| 7" | 164.7 | |

| 8" | 94.2 | 6.38 (s) |

| 9" | 156.9 | |

| 10" | 104.0 | |

| 1''' | 121.5 | |

| 2''' | 130.5 | 8.08 (d, J = 8.9) |

| 3''' | 116.2 | 6.94 (d, J = 8.9) |

| 4''' | 160.2 | |

| 5''' | 116.2 | 6.94 (d, J = 8.9) |

| 6''' | 130.5 | 8.08 (d, J = 8.9) |

Table based on data from Tao et al., 2008. thieme-connect.com

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY/ROESY)

2D NMR experiments are crucial for establishing the connectivity between protons and carbons, and for determining the through-space proximity of atoms, which is essential for confirming the complex structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. In this compound, COSY spectra would confirm the coupling between H-3 and H-4 in the flavan unit, as well as the couplings within the aromatic rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon signals based on the known proton assignments. For example, the HSQC spectrum of a related compound revealed characteristic signals in the dihydropyran ring. mdpi.comnih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds apart. This is vital for connecting the different structural fragments of this compound, such as linking the flavan unit to the kaempferol moiety. rsc.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, even if they are not directly bonded. This information is critical for determining the stereochemistry and the three-dimensional arrangement of the molecule, such as the α-linkages in this compound. researchgate.net

Solid-State NMR Applications

While solution-state NMR is the primary tool for the structural elucidation of soluble molecules like this compound, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of materials in their solid form. nih.gov For complex natural products, ssNMR can be used to study their conformation and packing in the solid state, which can differ from their solution-state conformation. researchgate.net Although specific solid-state NMR studies on this compound are not widely reported, the technique has been applied to other complex biomolecules and could potentially be used to investigate the intermolecular interactions of this compound in a solid matrix. nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of this compound, as well as for obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of the molecule. For this compound, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) in negative ion mode showed a molecular ion peak [M – H]⁻ at m/z 539.0984, which corresponds to the calculated value of 539.0978 for the formula C₃₀H₁₉O₁₀. thieme-connect.com Another study reported an [M+H]⁺ ion at m/z 541.1106. mdpi.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound) which is then fragmented. The resulting fragment ions provide valuable structural information. The fragmentation pattern can help to identify the different subunits of the molecule and how they are connected. For instance, the fragmentation of proanthocyanidins often involves retro-Diels-Alder (RDA) reactions, which can break the linkages between the flavan units. nih.gov In one study, the positive ion mode ESI-MS/MS of this compound showed a characteristic ion at m/z 265.2. researchgate.net Another analysis identified fragment ions at m/z 415.0806, 389.1013, 171.0287, and 153.0181 from the [M+H]⁺ parent ion. mdpi.com

Advanced Ionization Techniques (e.g., Electrospray Ionization Mass Spectrometry, ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing large and thermally labile molecules like this compound without causing significant fragmentation during the ionization process. mdpi.com ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures and has been used in the identification of this compound from plant extracts. researchgate.net The technique can be operated in both positive and negative ion modes to provide comprehensive information. mdpi.com

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are fundamental techniques used in the structural elucidation of complex organic molecules like this compound. They provide key information about the electronic structure and functional groups present in the molecule.

UV-Vis Spectroscopy UV-Vis spectroscopy is employed to identify chromophores, which are parts of a molecule that absorb light in the UV or visible regions. For flavonoids and proanthocyanidins, the absorption spectra are characteristic of the benzoyl (A-ring) and cinnamoyl (B-ring) systems within their structures. While specific data for this compound is not detailed in readily available literature, the typical UV absorption bands for its structural class are well-established. These spectra help confirm the presence of the flavonoid backbone.

| Absorption Band | Typical Wavelength Range (nm) | Associated Molecular Moiety |

|---|---|---|

| Band I | 300-380 | Cinnamoyl system of the B-ring |

| Band II | 240-280 | Benzoyl system of the A-ring |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the specific functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the IR spectrum would confirm the presence of hydroxyl, aromatic, and ether functionalities, which are defining features of its structure.

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3500 - 3200 (broad) |

| Aromatic Ring | C=C stretch | 1650 - 1450 |

| Aromatic Ring | =C-H bend | 1000 - 650 |

| Ether (C-O-C) | C-O stretch | 1300 - 1000 |

Integrated Spectroscopic Data Analysis for Definitive Structural Assignment

The definitive structure of this compound was not determined by a single technique but through the integrated analysis of data from multiple spectroscopic methods. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with UV-Vis and IR data, were essential for its complete characterization. semanticscholar.orgresearchgate.net

Initially, high-resolution mass spectrometry provided a molecular formula of C₃₀H₂₀O₁₀ and a corresponding molecular weight of 540 amu. researchgate.net This information established the elemental composition of the molecule.

Subsequently, extensive 1D (¹H and ¹³C) and 2D NMR experiments were conducted. These analyses revealed the carbon-hydrogen framework of the molecule. By comparing the NMR data of this compound with those of known flavonoid structures, such as kaempferol and flavan-3-ols, researchers could piece together the connectivity of the atoms. researchgate.netresearchgate.net This comparative analysis confirmed that this compound is a dimeric proanthocyanidin composed of a 5,7,4′-trihydroxyflavan unit linked to a kaempferol unit. researchgate.netresearchgate.net The combination of the precise mass from MS and the detailed connectivity map from NMR led to the proposed structure of 5,7,4′-trihydroxyflavan-[4(α)→8,2(α)→O→7]-kaempferol. researchgate.netresearchgate.net

Stereochemical Analysis and Isomeric Considerations of this compound

The stereochemistry of this compound, which describes the three-dimensional arrangement of its atoms, is a critical aspect of its chemical identity. As an A-type proanthocyanidin, it possesses a characteristic double linkage between its constituent flavan units, consisting of a C-C bond and an additional C-O-C ether bond. The precise spatial orientation of these bonds is crucial.

The stereochemical configuration of the linkages in this compound was determined to be [4(α)→8,2(α)→O→7]. researchgate.netresearchgate.net This specific arrangement was elucidated through advanced spectroscopic methods, including Circular Dichroism (CD) spectroscopy and specific 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy). semanticscholar.org CD spectroscopy is particularly sensitive to the chiral nature of molecules and is instrumental in determining the absolute configuration of the interflavan linkages in proanthocyanidins. semanticscholar.org The NOESY experiment provides information about which atoms are close to each other in space, further confirming the α-orientation of the linkages. semanticscholar.org

Isomeric considerations are vital, as other dimeric proanthocyanidins isolated from Ephedra sinica, such as various mahuannins, can differ in their stereochemistry. bitesizebio.com For instance, isomers can possess β-linkages instead of the α-linkages found in this compound, leading to different three-dimensional shapes and, consequently, distinct chemical and biological properties. researchgate.net Therefore, the rigorous stereochemical analysis was essential to differentiate this compound from its other known congeners and to assign its structure unambiguously.

Mechanistic Investigations of Ephedrannin B Biological Activities

Anti-Inflammatory Modulatory Mechanisms

The anti-inflammatory effects of Ephedrannin B are attributed to its ability to interfere with multiple stages of the inflammatory cascade. Research has primarily focused on its capacity to inhibit the production of pro-inflammatory cytokines and regulate the upstream signaling pathways responsible for their expression in immune cells like macrophages. researchgate.netnih.gov

A central mechanism of this compound's anti-inflammatory action is its effective suppression of the gene transcription for key pro-inflammatory cytokines. researchgate.net Studies using various cell models have consistently shown a marked reduction in both the mRNA expression and the subsequent protein production of these critical inflammatory mediators.

This compound has been shown to be a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in systemic inflammation. In studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, this compound effectively suppressed the transcription of TNF-α. researchgate.netnih.gov This effect leads to a significant decrease in the production of the TNF-α protein. Further research in human bronchial epithelial (BEAS-2B) cells infected with respiratory syncytial virus (RSV) also confirmed that this compound treatment markedly attenuated the production and release of TNF-α in a concentration-dependent manner. ias.ac.inresearchgate.net

Similar to its effect on TNF-α, this compound also demonstrates strong inhibitory action against Interleukin-1 beta (IL-1β), another crucial pro-inflammatory cytokine. Research has documented that this compound effectively suppresses the transcription of the IL-1β gene in LPS-stimulated macrophages. researchgate.netnih.govkribb.re.kr This transcriptional suppression translates to a lower output of the IL-1β protein. These inhibitory effects were also observed in RSV-infected BEAS-2B cells, where this compound treatment led to a dose-dependent reduction in IL-1β production. ias.ac.in

| Cytokine | Cell Model | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppressed transcription and production. | researchgate.netnih.gov |

| Tumor Necrosis Factor-alpha (TNF-α) | BEAS-2B Cells | Respiratory Syncytial Virus (RSV) | Concentration-dependently attenuated production and release. | ias.ac.inresearchgate.net |

| Interleukin-1 beta (IL-1β) | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Effectively suppressed transcription. | researchgate.netnih.gov |

| Interleukin-1 beta (IL-1β) | BEAS-2B Cells | Respiratory Syncytial Virus (RSV) | Markedly decreased production. | ias.ac.in |

The ability of this compound to suppress cytokine production stems from its influence on critical upstream intracellular signaling pathways. By targeting these pathways, it effectively shuts down the molecular machinery that drives inflammatory gene expression in macrophages and other cell types. researchgate.netias.ac.in

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory responses, acting as a master regulator of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. koreamed.orgnih.gov In an inactive state, NF-κB resides in the cytoplasm. Upon stimulation by agents like LPS, a signaling cascade allows NF-κB to translocate into the nucleus, where it binds to DNA and initiates gene transcription. nih.gov

Research demonstrates that this compound exerts its anti-inflammatory effects by suppressing the activation of NF-κB. researchgate.netnih.gov Specifically, in LPS-stimulated RAW 264.7 macrophages, this compound was found to inhibit the translocation of NF-κB from the cytoplasm to the nucleus. researchgate.net This action prevents the transcription factor from reaching its genomic targets, thereby halting the expression of inflammatory genes like TNF-α and IL-1β. researchgate.netnih.gov Studies in other cell models have further shown that this compound can mitigate the expression of phosphorylated p65 (a key subunit of NF-κB), indicating an inhibition of the activation step. ias.ac.in

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates cellular responses to a variety of external stimuli, including inflammatory signals. koreamed.orgmdpi.com This pathway, which includes key kinases such as p38 MAPK and extracellular signal-regulated kinase (ERK), plays a significant role in activating transcription factors that drive inflammation. koreamed.org

This compound has been identified as a modulator of the MAPK pathway. researchgate.netias.ac.in In LPS-stimulated macrophages, this compound was shown to suppress the phosphorylation of p38 MAP kinase. researchgate.netnih.gov Phosphorylation is a critical step for the activation of MAPK proteins, so its inhibition effectively dampens the downstream inflammatory signaling. researchgate.net Furthermore, in a study on RSV-infected BEAS-2B cells, treatment with this compound resulted in a dose-dependent reduction in the phosphorylation of both p38 and ERK. ias.ac.in This modulation of multiple MAPK components underscores a broad-spectrum inhibitory effect on this pro-inflammatory signaling axis. ias.ac.in

| Pathway | Specific Target | Cell Model | Stimulus | Observed Effect | Reference |

|---|---|---|---|---|---|

| Nuclear Factor-kappa B (NF-κB) | NF-κB Translocation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppressed translocation to the nucleus. | researchgate.netnih.gov |

| Nuclear Factor-kappa B (NF-κB) | p-p65 Expression | BEAS-2B Cells | Respiratory Syncytial Virus (RSV) | Dose-dependently mitigated expression. | ias.ac.in |

| Mitogen-Activated Protein Kinase (MAPK) | p38 Phosphorylation | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppressed phosphorylation. | researchgate.netnih.gov |

| Mitogen-Activated Protein Kinase (MAPK) | p38 and ERK Phosphorylation | BEAS-2B Cells | Respiratory Syncytial Virus (RSV) | Dose-dependently mitigated phosphorylation. | ias.ac.in |

Nuclear Factor-kappa B (NF-κB) Translocation and Activation Inhibition

In Vitro Cellular Models for Inflammation Research (e.g., LPS-stimulated RAW 264.7 cells)

This compound has been identified as a potent anti-inflammatory agent through studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.netnih.gov These cells, when exposed to LPS, mimic an inflammatory response by producing various pro-inflammatory mediators. Research has shown that this compound effectively suppresses the production of key inflammatory molecules, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netmdpi.comnih.govd-nb.info This inhibition is achieved by downregulating the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). researchgate.netd-nb.infobiomolther.orgjmb.or.kr

Furthermore, this compound has been demonstrated to reduce the transcription and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). researchgate.netnih.govchemfaces.com The underlying mechanism for these anti-inflammatory actions involves the suppression of crucial signaling pathways. Specifically, this compound inhibits the phosphorylation of p38 mitogen-activated protein (MAP) kinase and prevents the translocation of nuclear factor-kappa B (NF-κB) into the nucleus in LPS-stimulated macrophages. researchgate.netnih.gov By blocking these pathways, this compound effectively curtails the inflammatory cascade at a molecular level. researchgate.netdovepress.com Notably, the anti-inflammatory efficacy of this compound has been reported to be significantly higher than that of its counterpart, Ephedrannin A. researchgate.netnih.gov

Table 1: Effect of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Mediator | Effect of this compound | Mechanism of Action | Reference |

|---|---|---|---|

| Nitric Oxide (NO) | Inhibition of production | Suppression of iNOS expression | researchgate.net |

| Prostaglandin E2 (PGE2) | Inhibition of production | Suppression of COX-2 expression | d-nb.info |

| TNF-α | Suppression of transcription and release | Inhibition of NF-κB and p38 MAPK pathways | researchgate.netnih.gov |

| IL-1β | Suppression of transcription and release | Inhibition of NF-κB and p38 MAPK pathways | researchgate.netnih.gov |

Antiviral Action and Molecular Targets

Disruption of Virus-Host Cell Interactions and Entry Mechanisms

The initial stages of viral infection, including attachment to and entry into host cells, are critical targets for antiviral agents. semanticscholar.org Viruses manipulate host cell membranes and the extracellular matrix to facilitate their entry and replication. mdpi.comresearchgate.net While the precise mechanism for this compound is still under investigation, related compounds from Ephedra extracts have been shown to interfere with these early steps. For instance, an alkaloids-free Ephedra Herb extract (EFE) has been found to inhibit RSV infection by blocking the virus's attachment to the cellular receptor. nih.govdntb.gov.ua This is achieved through a specific interaction with the central conserved domain of the RSV G protein, which prevents the G protein from binding to its receptor on the host cell. nih.govdntb.gov.ua Although this research was on a broader extract, it points to a potential mechanism for constituents like this compound. Some small-molecule inhibitors targeting the RSV F protein have been shown to stabilize its pre-fusion conformation, preventing the necessary structural rearrangements required for membrane fusion. osti.govnih.gov This disruption of the fusion process effectively halts viral entry.

Cellular Signaling Pathway Modulation in Virus-Infected Cells (e.g., MAPK/NF-κB in BEAS-2B cells)

Beyond direct viral inhibition, this compound also exerts its antiviral effects by modulating host cellular signaling pathways that are often hijacked by viruses. In RSV-infected BEAS-2B cells, this compound has been shown to suppress the virus-induced activation of the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways. ias.ac.innih.govnih.gov RSV infection typically triggers an inflammatory response characterized by the production of cytokines like IL-6, IL-8, IL-1β, and TNF-α, which is driven by the activation of these pathways. ias.ac.innih.gov

Table 2: Antiviral and Signaling Effects of this compound on RSV-Infected BEAS-2B Cells

| Target/Pathway | Effect of this compound | Consequence | Reference |

|---|---|---|---|

| RSV Fusion (F) Gene | Decreased mRNA expression | Inhibition of viral replication | ias.ac.innih.gov |

| Viral Titer | Dose-dependent reduction | Inhibition of viral replication | ias.ac.in |

| MAPK Pathway (p-p38, p-ERK) | Suppression of RSV-induced phosphorylation | Reduced inflammation and viral activity | ias.ac.in |

| NF-κB Pathway (p-p65) | Suppression of RSV-induced phosphorylation | Reduced inflammation and viral activity | ias.ac.in |

| Inflammatory Cytokines (IL-6, IL-8, IL-1β, TNF-α) | Attenuated production and release | Anti-inflammatory effect | ias.ac.innih.gov |

Melanogenesis Inhibition Pathways

Tyrosinase Enzyme Kinetic Inhibition Studies (Competitive and Reversible)

This compound has been identified as an inhibitor of melanogenesis, the process responsible for pigment production. researchgate.net Its mechanism of action has been elucidated through enzyme kinetic studies focusing on tyrosinase, the key rate-limiting enzyme in melanin (B1238610) synthesis. researchgate.netmdpi.com These studies, often using mushroom tyrosinase as a model, have determined that this compound exhibits a concentration-dependent inhibitory effect on the oxidation of L-tyrosine, a critical step in melanin formation. chemfaces.comresearchgate.net

Kinetic analysis has revealed that the inhibition mechanism is both competitive and reversible. chemfaces.comresearchgate.net Competitive inhibition means that this compound binds to the active site of the tyrosinase enzyme, the same site that the substrate (L-tyrosine) binds to. nih.gov This direct competition prevents the substrate from binding and thus halts the enzymatic reaction. mdpi.com The reversible nature of the inhibition indicates that this compound does not permanently inactivate the enzyme but binds and unbinds from the active site. nih.gov This mode of action, by competitively and reversibly inhibiting tyrosinase, makes this compound a compound of interest for regulating pigmentation. researchgate.net In studies comparing it with Ephedrannin A, this compound has been shown to be a much more effective inhibitor of melanin production. chemfaces.comresearchgate.net

Table 3: Tyrosinase Inhibition by this compound

| Parameter | Finding | Implication | Reference |

|---|---|---|---|

| Inhibition Type | Competitive | Binds to the enzyme's active site, competing with the substrate (L-tyrosine). | chemfaces.comresearchgate.net |

| Reversibility | Reversible | The inhibitor can dissociate from the enzyme, allowing the enzyme to regain activity if the inhibitor is removed. | chemfaces.comresearchgate.net |

| Target Enzyme | Tyrosinase | Key rate-limiting enzyme in the melanogenesis pathway. | researchgate.netmdpi.com |

| Efficacy | More effective than Ephedrannin A | Shows stronger potential for inhibiting melanin production. | chemfaces.comresearchgate.net |

Transcriptional Regulation of Melanogenic Enzymes (e.g., Tyrosinase)

This compound has demonstrated a significant inhibitory effect on melanogenesis, the process of melanin production. researchgate.net This inhibition is achieved, in part, through the transcriptional regulation of key melanogenic enzymes, most notably tyrosinase. Tyrosinase is a critical enzyme that catalyzes the initial and rate-limiting steps in the melanin biosynthesis pathway. mdpi.comresearchgate.net

The regulation of tyrosinase gene expression is a complex process involving various cis-acting elements and DNA-binding factors that ensure its melanocyte-specific expression. nih.gov this compound's interference with this regulatory network highlights its potential as a depigmenting agent.

Cellular Models for Pigmentation Studies (e.g., α-MSH-treated B16F10 melanoma cells)

To investigate the effects of this compound on pigmentation, researchers commonly utilize in vitro cellular models. A widely used and well-characterized model is the B16F10 murine melanoma cell line. researchgate.netjmb.or.krkoreamed.org These cells are capable of producing melanin and are responsive to stimuli that induce melanogenesis.

A key activator of melanogenesis used in these studies is the alpha-melanocyte-stimulating hormone (α-MSH). researchgate.netjmb.or.krmdpi.com When B16F10 cells are treated with α-MSH, it triggers a signaling cascade that leads to increased expression of MITF and subsequently, the melanogenic enzymes, resulting in elevated melanin production. jmb.or.krmedsci.org

In this experimental setup, this compound has been shown to inhibit melanin production in α-MSH-stimulated B16F10 cells in a concentration-dependent manner. researchgate.net This inhibition of melanogenesis occurs without significantly affecting the viability of the cells at the tested concentrations. researchgate.net The use of this cellular model allows for the detailed examination of the molecular mechanisms by which this compound exerts its anti-melanogenic effects, including the assessment of changes in the expression of tyrosinase and other related proteins. researchgate.netmdpi.com

Table 1: Research Findings on this compound and Melanogenesis

| Finding | Model/System Used | Observed Effect of this compound | Reference(s) |

|---|---|---|---|

| Inhibition of L-tyrosine oxidation | Mushroom tyrosinase | Concentration-dependent inhibition | researchgate.net |

| Inhibition of melanin production | α-MSH-treated B16F10 melanoma cells | Concentration-dependent suppression | researchgate.net |

| Regulation of tyrosinase | α-MSH-treated B16F10 melanoma cells | Suppression of tyrosinase transcription | researchgate.net |

Exploratory Investigations into Antimicrobial Effects

Preliminary research suggests that this compound may possess antimicrobial properties. researchgate.netmdpi.com Proanthocyanidins (B150500), the class of compounds to which this compound belongs, have been noted for their potential antibacterial activities. mdpi.com

Studies on extracts from Ephedra species, from which this compound is isolated, have indicated antimicrobial activity against various pathogens. For instance, A-type proanthocyanidins from the stems of Ephedra sinica have demonstrated antimicrobial effects against both bacteria and fungi. mdpi.com While these studies provide a basis for the potential antimicrobial action of this compound, direct and detailed investigations focusing specifically on the antimicrobial spectrum and efficacy of purified this compound are still emerging.

Characterization of Other Potential Bioactivities (e.g., Antihydrotic Effects)

Beyond its effects on pigmentation and potential antimicrobial properties, this compound has been associated with other biological activities, notably antihydrotic effects. researchgate.netmdpi.com The root of Ephedra sinica, a source of this compound, is traditionally used as an antiperspirant. mdpi.comniph.go.jp This traditional use suggests that its constituents, including this compound, may contribute to reducing sweat production.

The aerial parts of Ephedra sinica contain ephedrine (B3423809) and have a diaphoretic (sweat-inducing) effect, whereas the root, containing compounds like ephedradines and ephedrannins, is reported to have the opposite, antihydrotic effect. niph.go.jpniph.go.jp This highlights the distinct pharmacological profiles of different parts of the plant and points to the potential of this compound as an antihydrotic agent. However, dedicated mechanistic studies to fully characterize the antihydrotic activity of this compound and its underlying physiological pathways are required.

Table 2: Investigated Biological Activities of this compound

| Biological Activity | Evidence/Observation | Source/Traditional Use | Reference(s) |

|---|---|---|---|

| Antimicrobial | Exhibited by related proanthocyanidins and Ephedra extracts | Ephedra sinica stems | researchgate.netmdpi.commdpi.com |

| Antihydrotic | Attributed to compounds in the root of the plant | Ephedra sinica root (Ephedrae Radix) | researchgate.netmdpi.comniph.go.jpniph.go.jp |

Computational and Theoretical Approaches in Ephedrannin B Research

Molecular Docking and Ligand-Receptor Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ephedrannin B, these studies have been crucial in exploring its interactions with key biological targets.

Analysis of Binding Affinities with Biological Targets (e.g., Lipopolysaccharide, LPS)

One of the key applications of molecular docking for this compound has been to investigate its interaction with Lipopolysaccharide (LPS). LPS, a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. The ability of a compound to bind to and neutralize LPS is a promising therapeutic strategy.

In silico studies using AutoDock Vina have been conducted to determine the binding affinity between this compound and LPS. mdpi.com These simulations calculate a binding energy score, which indicates the strength of the interaction; a more negative value suggests a stronger and more stable binding. Research has shown that dimeric A-type proanthocyanidins (B150500), including this compound, exhibit good binding characteristics with LPS, with binding affinities recorded at or below -7.0 kcal/mol. mdpi.com The benzene (B151609) rings of this compound were identified as playing a significant role in this interaction. mdpi.com

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| This compound | ≤ -7.0 |

| Ephedrannin A | ≤ -7.0 |

| Mahuannin A | ≤ -7.0 |

| Mahuannin B | ≤ -7.0 |

| Mahuannin C | ≤ -7.0 |

| Proanthocyanidin (B93508) A1 | ≤ -7.0 |

| Proanthocyanidin A2 | ≤ -7.0 |

Prediction of Interaction Modes and Binding Poses

Beyond just the strength of the interaction, molecular docking predicts the specific ways in which this compound orients itself within the binding site of a target molecule. These predictions detail the formation of bonds and other molecular interactions that stabilize the complex.

For the interaction between this compound and LPS, computational modeling revealed that the benzene rings of the compound form covalent bonds with the phosphate (B84403) groups of LPS. mdpi.com This suggests a very strong and stable interaction. mdpi.com Additionally, hydrophobic interactions have been noted between other parts of the proanthocyanidin structure and the fatty acyl chains of LPS, further anchoring the molecule to its target. mdpi.comresearchgate.net These detailed interaction models provide a chemical basis for the observed LPS-binding activity and are critical for understanding how this compound may exert its anti-inflammatory effects. mdpi.comdntb.gov.uaresearchgate.netnih.gov

In Silico Mechanistic Elucidation and Pathway Analysis

Computational methods can also be used to build models that predict the biological pathways a compound might influence, such as those involved in cell proliferation.

Predictive Modeling of Anti-Proliferative Mechanisms

This compound has been identified as a constituent in Ephedra extracts that exhibit anti-proliferative and anti-tumor effects. researchgate.net However, detailed in silico studies to predict its specific mechanism of action are limited. In one study investigating the anticancer potential of compounds from Ephedra foeminea, this compound was isolated and identified. mdpi.comresearchgate.net While the compounds were tested for anticancer activity, the subsequent in silico study to predict a possible anti-proliferative mechanism focused on another isolated compound, 6-methoxykynurenic acid (6-mKYNA). mdpi.comresearchgate.net That analysis suggested that 6-mKYNA's activity might stem from the inhibition of the CK2 enzyme. mdpi.com At present, specific predictive models detailing the anti-proliferative mechanisms of this compound itself are not extensively documented in the scientific literature.

Advanced Pharmacodynamic Modeling

Advanced pharmacodynamic modeling uses computational techniques to simulate the effects and mechanisms of a drug in the body. While computational ADME (Absorption, Distribution, Metabolism, and Excretion) studies have been conducted on extracts from Ephedra foeminea, which contains this compound, specific, detailed pharmacodynamic models for this compound are not available in the reviewed scientific literature. mdpi.comresearchgate.net Such models would be a valuable future direction for research to better understand the compound's potential therapeutic effects.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and chemical reactivity of a molecule. These methods can predict properties like molecular orbital energies (HOMO-LUMO), electrostatic potential, and bond energies. arabjchem.orgrsdjournal.org Despite the power of these techniques, specific studies applying quantum chemical calculations to elucidate the electronic structure and reactivity of this compound have not been identified in the reviewed literature. This area represents a significant opportunity for future computational research to deepen the understanding of this natural compound at a subatomic level.

Computational Structure-Activity Relationship (SAR) Derivation

Computational approaches, particularly molecular docking and quantitative structure-activity relationship (QSAR) studies, are pivotal in elucidating the interactions between a ligand, such as this compound, and its biological targets. mdpi.comconicet.gov.arnih.govarchivesofmedicalscience.comnih.gov These in silico methods provide insights into the molecular basis of a compound's activity and guide the rational design of more potent derivatives. While comprehensive computational SAR studies specifically detailing the systematic modification of this compound and the resulting anti-inflammatory activity are limited in publicly available research, existing molecular docking studies on this compound and related A-type proanthocyanidins offer significant foundational knowledge.

Molecular Docking Studies on this compound and Related Proanthocyanidins

Molecular docking simulations have been employed to investigate the binding of this compound and other dimeric A-type proanthocyanidins to key targets in the inflammatory cascade, notably Lipopolysaccharide (LPS). LPS is a potent initiator of the inflammatory response that leads to the activation of the NF-κB and MAPK signaling pathways. The ability of a compound to bind to and sequester LPS can be a direct mechanism of its anti-inflammatory action.

A notable study performed in silico molecular docking of seven dimeric A-type proanthocyanidins, including Ephedrannin A and B, with LPS. nih.gov The findings from this research provide the most direct computational insights into the structure-activity relationships of this compound currently available. The study calculated the binding affinities of these compounds to LPS, with a more negative value indicating a stronger interaction.

| Compound | PubChem CID | Binding Affinity with LPS (kcal/mol) |

|---|---|---|

| Ephedrannin A | 21676348 | -8.2 |

| This compound | 25051177 | -7.9 |

| Mahuannin A | Not specified | -8.4 |

| Mahuannin B | Not specified | -7.0 |

| Mahuannin C | Not specified | -7.7 |

| Proanthocyanidin A1 | 9872976 | -8.1 |

| Proanthocyanidin A2 | 124025 | -7.9 |

Table 1: Binding affinities of various A-type dimeric proanthocyanidins with Lipopolysaccharide (LPS) as determined by molecular docking. Data sourced from a 2022 study on proanthocyanidins from Ephedra sinica. nih.gov

The docking results revealed that all seven A-type proanthocyanidins exhibited strong binding characteristics with LPS, with binding affinities at or more negative than -7.0 kcal/mol. nih.gov Mahuannin A displayed the highest affinity (-8.4 kcal/mol), closely followed by Ephedrannin A (-8.2 kcal/mol). nih.gov this compound showed a strong, though slightly lower, binding affinity of -7.9 kcal/mol. nih.gov

Analysis of the docking poses indicated that the interactions are largely driven by hydrogen bonds and hydrophobic interactions. nih.gov For instance, the phenolic hydroxyl groups of Mahuannin A were observed to form hydrogen bonds with the phosphate groups of LPS. nih.gov In contrast, the carbonyl groups present in Mahuannin B and C were involved in hydrophobic interactions with the fatty acyl chains of the lipid A portion of LPS. nih.gov

These findings suggest a preliminary SAR for A-type proanthocyanidins in their interaction with LPS:

Hydroxyl Groups: The presence and orientation of phenolic hydroxyl groups are critical for forming hydrogen bonds with the phosphate groups of LPS, contributing significantly to binding affinity.

Carbonyl Groups: The existence of carbonyl functionalities can facilitate hydrophobic interactions with the lipid components of LPS. nih.gov

Further computational studies on related proanthocyanidins have also shed light on SAR principles. For example, a comparative in silico modeling study of A-type versus B-type proanthocyanidins targeting secreted phospholipase A2 (sPLA2), a key enzyme in the inflammatory pathway, found that the more flexible B-type structures were more potent inhibitors. nih.govacs.org The study suggested that the rigid structure of A-type proanthocyanidins might hinder their ability to fit optimally into the hydrophobic tunnel of the sPLA2 active site. nih.govacs.org While this study was not on this compound's primary targets (NF-κB and MAPK pathways), it highlights how the fundamental structural differences between proanthocyanidin classes can influence their interaction with different protein targets.

In silico studies have also explored the interaction of dimeric procyanidins with NF-κB, a central transcription factor in inflammation. conicet.gov.ar These studies suggested that B-type dimers are more effective at preventing NF-κB from binding to DNA, a crucial step for the transcription of pro-inflammatory genes. conicet.gov.ar The theoretical models indicated that the molecular shape of B-type dimers allows for better interaction with the NF-κB proteins p50 and RelA. conicet.gov.ar

Inferred SAR and Future Directions

Based on the available computational data, a putative SAR for this compound's anti-inflammatory activity can be inferred. The potent activity of this compound is likely derived from its A-type proanthocyanidin structure, which facilitates strong binding to LPS, thereby neutralizing a key trigger of the inflammatory cascade. The specific arrangement of its hydroxyl and other functional groups allows for a network of hydrogen bonds and hydrophobic interactions with LPS. nih.gov

To build a comprehensive computational SAR model for this compound, future research should focus on:

Systematic In Silico Modification: Creating a virtual library of this compound derivatives with modifications at various positions (e.g., altering the number and position of hydroxyl groups, changing stereochemistry, or modifying the linkage between flavan-3-ol (B1228485) units).

QSAR Model Development: Calculating molecular descriptors for these virtual derivatives and correlating them with predicted binding affinities to key targets like LPS, IKK, p65, and p38 MAP kinase. This would generate a mathematical model predicting the activity of novel compounds. nih.gov

Molecular Dynamics Simulations: Performing molecular dynamics simulations on the docked complexes of this compound and its most promising derivatives with their protein targets to assess the stability of the interactions over time.

Such studies would provide a detailed, quantitative understanding of the structure-activity relationships, accelerating the design and discovery of novel anti-inflammatory agents based on the this compound scaffold.

Synthetic Strategies and Derivatization Studies of Ephedrannin B

Methodological Challenges in Total Synthesis of Complex Proanthocyanidins (B150500)

The total synthesis of complex proanthocyanidins like Ephedrannin B is fraught with significant challenges that stem from their intricate molecular architecture. These natural products are oligomers of flavan-3-ol (B1228485) units, and their complexity increases with the degree of polymerization and the nature of the interflavan linkages. tandfonline.com A-type proanthocyanidins, such as this compound, are particularly difficult to synthesize due to an additional ether bond forming a bicyclic system, which introduces further stereochemical complexity. acs.orgnih.gov

Key challenges include:

Stereochemical Control: Proanthocyanidins possess multiple chiral centers. The flavan-3-ol monomers themselves have specific stereochemistry, and the formation of the interflavan bond creates new stereocenters. Achieving precise control over the relative and absolute stereochemistry of the final product is a primary obstacle. thieme-connect.com

Regioselectivity: The condensation of flavan-3-ol units can occur at different positions, primarily at C6 or C8 of the A-ring. Directing the bond formation to the desired position (e.g., the C4→C8 linkage in this compound) while preventing reaction at the alternative C6 position is a major regiochemical challenge. mdpi.com

Formation of the A-Type Linkage: The defining feature of A-type proanthocyanidins is the double linkage, consisting of a C-C bond and an additional C-O-C ether bond. acs.org The construction of this 2,8-dioxabicyclo[3.3.1]nonane system requires a carefully orchestrated reaction sequence, as its formation from B-type precursors via oxidation often results in low yields. acs.org

Protecting Group Strategy: The numerous phenolic hydroxyl groups on the flavan-3-ol units must be appropriately protected and deprotected throughout the synthesis. The choice of protecting groups is critical to ensure compatibility with various reaction conditions and to allow for selective deprotection at specific stages, which adds considerable length and complexity to the synthetic route. thieme-connect.com

Semi-Synthetic Approaches from Isolated Natural Precursors

Given the formidable difficulties associated with the total synthesis of complex molecules like this compound, semi-synthesis, also known as partial synthesis, offers a more practical and efficient alternative. uni-koeln.dewikipedia.org This strategy leverages the complex molecular scaffolds of readily available natural products as advanced starting materials, thereby reducing the number of synthetic steps required to reach the target molecule. wikipedia.org

For the synthesis of this compound, a logical precursor would be a flavan-3-ol such as (+)-catechin or (-)-epicatechin, which are the building blocks of proanthocyanidins and can be isolated in significant quantities from various plant sources. nih.gov The core concept of semi-synthesis involves the chemical modification of these isolated precursors to construct the desired oligomeric structure. uni-koeln.de While total synthesis builds a molecule from simple, small precursors, semi-synthesis strategically modifies a complex, naturally-derived starting material. nih.gov

A common semi-synthetic approach to proanthocyanidins involves the acid-catalyzed condensation of a flavan-3-ol monomer (acting as the nucleophile) with a suitable electrophile, which can be another flavan-3-ol derivative. nih.gov For instance, dimeric proanthocyanidins can be synthesized by reacting procyanidin-rich extracts with flavan-3-ols under acid catalysis. wikipedia.org This approach can be tailored to target specific linkages and stereochemistries, although control remains a significant challenge. The conversion of a B-type procyanidin (B600670) to an A-type structure through radical oxidation is another example of a semi-synthetic transformation. wikipedia.org

The primary advantages of semi-synthesis in this context are:

Access to Chirality: It utilizes the inherent stereochemistry of the natural precursor, avoiding the need for complex asymmetric synthesis steps to establish the correct chiral centers within the monomeric units.

This methodology is particularly valuable in producing derivatives for structure-activity relationship (SAR) studies, where various modifications can be made to a common, naturally-sourced core structure. mdpi.com

Chemical Derivatization for Enhanced Bioactivity and Analytical Characterization

Chemical derivatization is a powerful tool used to modify the structure of natural products like this compound for two primary purposes: to enhance their biological activity and to improve their suitability for analytical measurement.

Strategies for Modifying Hydroxyl Groups and Other Functionalities

The biological properties of flavonoids, including proanthocyanidins, are often limited by factors such as poor water solubility and low bioavailability. rsc.org Chemical modification of their functional groups, particularly the numerous phenolic hydroxyl groups, is a key strategy to overcome these limitations and potentially enhance their therapeutic efficacy. nih.gov

Common derivatization strategies focus on modifying the hydroxyl groups through reactions like O-alkylation, O-acylation, and conversion to other functional groups. nih.gov One promising approach is the conversion of hydroxyl groups to acetamides. This modification can increase the lipophilicity of the flavonoid, which may improve its ability to cross biological membranes, and introduce new hydrogen bonding capabilities, potentially leading to stronger interactions with biological targets. rsc.org The process often involves a sequential reaction converting the hydroxyl groups first into an ester, then a carboxylic acid, and finally the target acetamide. rsc.org

| Derivatization Strategy | Reagent Example | Resulting Functional Group | Potential Effect on Bioactivity |

| O-Alkylation | Dimethyl sulfate | Methoxy ether | Increased lipophilicity, altered hydrogen bonding |

| O-Acylation | Acetic anhydride (B1165640) | Acetyl ester | Increased lipophilicity, potential prodrug formation |

| Acetamide Formation | Ethyl chloroacetate (B1199739) (multi-step) | Acetamide | Increased flexibility, lipophilicity, and hydrogen bonding sites rsc.org |

| Glycosylation | Glycosyl donors | O-glycoside | Increased water solubility, altered bioavailability |

These modifications can fundamentally alter the molecule's physicochemical properties, leading to improved pharmacokinetic profiles and enhanced biological activity. nih.gov

Analytical Derivatization for Improved Chromatographic or Spectroscopic Analysis

Many complex natural products like this compound are polar and non-volatile, which makes them challenging to analyze using certain powerful analytical techniques, particularly gas chromatography (GC). sigmaaldrich.com Analytical derivatization is the process of chemically modifying an analyte to give it properties that are more suitable for a given analytical method, such as improved volatility for GC or enhanced detectability for high-performance liquid chromatography (HPLC). sci-hub.sephenomenex.com

Silylation is one of the most common derivatization techniques for GC analysis. phenomenex.com In this process, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogens of polar functional groups (like hydroxyls) with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comthieme-connect.com This transformation reduces the polarity and boiling point of the analyte, making it more volatile and thermally stable, thus enabling its analysis by GC-MS. phenomenex.com

For HPLC analysis, derivatization is often employed to attach a chromophore or fluorophore to the analyte, significantly enhancing its detectability by UV-Vis or fluorescence detectors. For example, reagents like 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) react with carbonyl groups to form hydrazones that strongly absorb UV radiation, improving detection sensitivity. sci-hub.se Such pre-column or post-column derivatization techniques are crucial for the quantitative analysis of trace amounts of compounds in complex biological matrices. sci-hub.se

| Analytical Technique | Derivatization Method | Common Reagent(s) | Purpose |

| Gas Chromatography (GC) | Silylation | BSTFA, TMSI, TMCS | Increase volatility and thermal stability sigmaaldrich.comphenomenex.com |

| Gas Chromatography (GC) | Acylation | Trifluoroacetic anhydride (TFAA) | Increase volatility |

| HPLC (UV Detection) | Hydrazone Formation | 2,4-Dinitrophenylhydrazine (2,4-DNPH) | Attach a strong UV-absorbing chromophore sci-hub.se |

| HPLC (Fluorescence) | Tagging | Dansyl chloride | Attach a fluorescent tag for high-sensitivity detection |

Stereoselective Synthesis Methodologies for this compound and its Analogues

The stereoselective synthesis of A-type proanthocyanidins is a highly complex undertaking that has seen limited but significant progress. The development of methodologies to control the formation of the interflavan bond with the correct stereochemistry is paramount. While a specific total synthesis of this compound is not widely reported, methods developed for its analogues, such as Proanthocyanidin (B93508) A1 and A2, provide a clear blueprint for how such a synthesis could be approached. nih.govacs.org

A landmark achievement in this area was the first stereoselective total synthesis of Proanthocyanidin A1 and A2. nih.govfigshare.com This methodology highlights the key steps and strategies required to construct the A-type linkage and can be adapted for analogues like this compound.

The key synthetic steps involved:

Preparation of Building Blocks: The synthesis begins with protected forms of the flavan-3-ol monomers, (+)-catechin and (-)-epicatechin. One unit is prepared as a nucleophile, while the other is modified to act as an electrophile. nih.gov

Clay-Catalyzed Coupling: A crucial step involves the coupling of an open C-ring analogue of one monomer with a protected monomer. This reaction, often catalyzed by bentonite (B74815) clay (K-10), forms the initial C-C linked dimer. nih.govacs.org

Deprotection and In Situ Cyclization: The benzyl (B1604629) protecting groups are removed under mild catalytic hydrogenation conditions. This deprotection step is designed to trigger an in situ cyclization, where the newly freed hydroxyl group attacks an intermediate oxonium/carbonium ion to form the characteristic C2-O-C7 ether linkage of the A-type structure. nih.govfigshare.com

Diastereomer Separation: This reaction sequence typically produces a mixture of diastereomers, which must then be separated using chromatographic techniques like silica (B1680970) gel column chromatography to isolate the desired natural product. nih.gov

An alternative strategy involves intramolecular condensation. In this approach, a nucleophilic unit and an electrophilic unit are tethered together by a linker. A Lewis acid-catalyzed condensation then proceeds in an intramolecular fashion, which can offer greater control over regioselectivity (e.g., forcing a 4→6 linkage over a 4→8 linkage). mdpi.com These advanced synthetic protocols are essential for providing pure samples of complex proanthocyanidins, enabling the definitive study of their biological functions. thieme-connect.com

Comparative Bioactivity and Structure Activity Relationship Sar Studies

Relative Efficacy and Potency Comparisons with Ephedrannin A

Research has demonstrated significant differences in the efficacy and potency of Ephedrannin B when compared to Ephedrannin A, particularly in the realms of anti-inflammatory and melanogenesis-inhibiting activities.

Anti-inflammatory Effects

Studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages have revealed that both Ephedrannin A and B possess strong anti-inflammatory properties. wsu.eduresearchgate.netresearchgate.netnih.gov They effectively suppress the transcription of key inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). wsu.eduresearchgate.netresearchgate.netnih.gov The underlying mechanism for this action involves the suppression of nuclear factor-κB (NF-κB) translocation and the phosphorylation of p38 mitogen-activated protein (MAP) kinase. wsu.eduresearchgate.netresearchgate.netnih.gov

A pivotal finding is the superior potency of this compound. The optimal dose of this compound to achieve these anti-inflammatory effects was found to be 10 times lower than that of Ephedrannin A. wsu.eduresearchgate.netresearchgate.net This suggests that this compound is a much more potent anti-inflammatory agent. researchgate.netias.ac.in This heightened potency makes this compound a promising candidate for further investigation in the context of inflammatory diseases. wsu.eduresearchgate.net

| Compound | Biological Activity | Key Findings | Relative Potency |

| This compound | Anti-inflammatory | Suppresses TNF-α and IL-1β transcription via inhibition of NF-κB and p38 MAP kinase pathways. wsu.eduresearchgate.netresearchgate.netnih.gov | Optimal dose is 10 times lower than Ephedrannin A. wsu.eduresearchgate.netresearchgate.net |

| Ephedrannin A | Anti-inflammatory | Suppresses TNF-α and IL-1β transcription via inhibition of NF-κB and p38 MAP kinase pathways. wsu.eduresearchgate.netresearchgate.netnih.gov | Less potent than this compound. |

Inhibition of Melanogenesis

Both Ephedrannin A and B have also been shown to inhibit melanogenesis, the process of melanin (B1238610) production. researchgate.netchemfaces.com They exhibit concentration-dependent inhibitory effects on mushroom tyrosinase, a key enzyme in melanin synthesis. researchgate.netchemfaces.com The mechanism of inhibition is competitive and reversible with L-tyrosine as the substrate. chemfaces.com

In B16F10 melanoma cells, both compounds suppress melanin production by inhibiting the transcription of tyrosinase. researchgate.net Similar to its anti-inflammatory action, this compound demonstrates greater efficacy in inhibiting melanin production compared to Ephedrannin A. chemfaces.com Melanin production in these cells was significantly inhibited by this compound at a concentration range of 1-4 μg/mL, whereas Ephedrannin A required a higher concentration range of 10-40 μg/mL to achieve similar effects. researchgate.net

| Compound | Target | Effect | Concentration for Effect |

| This compound | Melanogenesis | Inhibits melanin production by suppressing tyrosinase transcription. researchgate.net | 1-4 μg/mL researchgate.net |

| Ephedrannin A | Melanogenesis | Inhibits melanin production by suppressing tyrosinase transcription. researchgate.net | 10-40 μg/mL researchgate.net |

SAR Insights from Analogues and Related Proanthocyanidins (B150500) (e.g., Mahuannins, Procyanidins)

The structure-activity relationship (SAR) of A-type proanthocyanidins like this compound is crucial for understanding the molecular features responsible for their bioactivity. The A-type linkage, characterized by a second ether bond between the flavan (B184786) units, is a significant structural feature that influences the biological properties of these compounds. asm.org

The bioactivity of proanthocyanidins is influenced by their structural characteristics, including the type of monomeric units, the degree of polymerization, and the nature of the interflavan linkages (A-type vs. B-type). nih.govd-nb.info For instance, in some studies on procyanidins, dimeric and trimeric structures have shown different levels of activity compared to their monomeric counterparts. tandfonline.com

Advanced Computational Approaches for SAR Analysis

To further elucidate the SAR of this compound and its analogues, advanced computational methods are being employed. These in silico techniques, such as molecular docking and molecular dynamics simulations, provide valuable insights into the molecular interactions between these compounds and their biological targets. mdpi.commdpi.com

A study involving compounds isolated from Ephedra foeminea, including this compound, utilized molecular docking to predict their binding affinities to various protein targets. mdpi.com Such computational analyses can help to identify key amino acid residues involved in the binding and to understand the structural basis for the observed biological activity. mdpi.com These methods are instrumental in rational drug design, allowing for the prediction of the activity of novel virtual compounds and aiding in the prioritization of candidates for synthesis and further testing.

The integration of computational screening with experimental validation is a powerful strategy for discovering new bioactive compounds and for optimizing the structure of existing ones to enhance their therapeutic potential. mdpi.com While specific computational studies exclusively focused on this compound are still emerging, the application of these methods to the broader class of proanthocyanidins is paving the way for a deeper understanding of their structure-activity relationships.

Advanced Analytical Methodologies for Ephedrannin B Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of complex organic molecules like Ephedrannin B. rsc.org Its high resolution, sensitivity, and reproducibility make it ideal for separating components within a mixture for subsequent quantification. aralresearch.com

Developing a robust HPLC method is critical for assessing the purity and quantifying the content of this compound in various samples, including isolated material and complex plant extracts. The process involves the systematic optimization of several parameters to achieve a reliable and efficient separation. aralresearch.com

A typical Reverse Phase-HPLC (RP-HPLC) method, often favored for moderately polar compounds like flavonoids, would be developed. The total flavone (B191248) content in Ephedra has been successfully analyzed using HPLC with photodiode array (PDA) and mass spectrometry (MS) detectors. mdpi.com For this compound, a C18 column is a common choice for the stationary phase due to its versatility. jpionline.org The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with a small amount of acid (e.g., formic acid or phosphoric acid) to improve peak shape and resolution by suppressing the ionization of the phenolic hydroxyl groups. jpionline.org Detection is commonly performed using a PDA detector, which allows for the simultaneous monitoring of absorbance at multiple wavelengths, aiding in peak identification and purity assessment. jpionline.org

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. europa.eu This involves evaluating specificity, linearity, range, accuracy, precision, and robustness. npra.gov.myafricanjournalofbiomedicalresearch.com

Interactive Table 1: Typical Parameters for HPLC Method Validation for this compound

| Validation Parameter | Procedure | Typical Acceptance Criteria | Reference |

| Specificity | Analyze blank, placebo, standard, and sample. For stability-indicating methods, analyze stressed samples (acid, base, oxidation, heat, light). | The analyte peak should be free of interference from excipients, impurities, or degradants. Peak purity angle should be less than the threshold angle. | jpionline.orgeuropa.eu |

| Linearity | Analyze a minimum of five concentrations across the expected range. | Correlation coefficient (r²) ≥ 0.999. | africanjournalofbiomedicalresearch.comdemarcheiso17025.com |

| Range | Confirmed by linearity, accuracy, and precision studies. | Typically 80-120% of the test concentration for an assay. | europa.eu |

| Accuracy | Analyze samples with known concentrations of this compound (e.g., spiked placebo) at different levels (e.g., 80%, 100%, 120%). | Percent recovery should be within 98-102%. | researchgate.netikev.org |

| Precision (Repeatability) | Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations covering the specified range. | Relative Standard Deviation (RSD) ≤ 2%. | europa.eu |

| Precision (Intermediate) | Perform the analysis on different days, with different analysts, or on different equipment. | RSD ≤ 2%. | europa.eu |

| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. | africanjournalofbiomedicalresearch.comdemarcheiso17025.com |

| Robustness | Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and observe the effect on results. | The method should remain unaffected by small, deliberate variations. RSD of results should remain within acceptable limits. | npra.gov.my |

This compound, being an A-type proanthocyanidin (B93508) with the structure 5,7,4'-trihydroxyflavan-[4(α)→8,2(α)→O→7]-kaempferol, possesses multiple chiral centers. researchgate.net This stereochemical complexity means it can exist as different stereoisomers (enantiomers and diastereomers). Since stereoisomers can exhibit different biological activities, it is crucial to separate and identify them. ajol.info

Chiral chromatography is the definitive technique for separating stereoisomers. ajol.info This is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase. ajol.info For compounds like flavonoids, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used in both HPLC and Supercritical Fluid Chromatography (SFC) due to their broad applicability and excellent enantioseparation capabilities. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times. uni-muenchen.de The development of a chiral separation method would involve screening various CSPs and optimizing mobile phase conditions to achieve baseline resolution of the this compound stereoisomers. researchgate.net

Method Development for Purity and Content Analysis

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

For analyzing this compound within a complex matrix such as a raw herbal extract, hyphenated techniques are indispensable. americanpharmaceuticalreview.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful. measurlabs.com

LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.org After chromatographic separation, the analyte is ionized (commonly using electrospray ionization, ESI) and enters the mass spectrometer. americanpharmaceuticalreview.com A tandem mass spectrometer (MS/MS) allows for further structural elucidation. americanpharmaceuticalreview.com A precursor ion corresponding to the molecular weight of this compound (C₃₀H₂₀O₁₀, molecular weight 540) is selected and fragmented to produce a characteristic pattern of product ions. researchgate.net This fragmentation pattern serves as a structural fingerprint, enabling unambiguous identification and quantification even at very low levels in a complex mixture. nih.gov Studies on Ephedra extracts have utilized HPLC/MS-MS to identify and quantify various constituents, demonstrating its utility. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is generally used for volatile and thermally stable compounds. frontiersin.org Due to the low volatility and thermal lability of large polyphenolic compounds like this compound, GC-MS is not a suitable method for its direct analysis without a prior derivatization step to increase its volatility. cjnmcpu.com

Capillary Electrophoresis (CE) Techniques for Separation and Characterization

Capillary Electrophoresis (CE) represents a family of high-efficiency separation techniques that use an electric field to separate analytes in a narrow capillary. technologynetworks.comlibretexts.org The separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com

For phenolic compounds like this compound, which may be neutral or partially ionized depending on the pH, Micellar Electrokinetic Capillary Chromatography (MEKC) is a particularly suitable mode of CE. In MEKC, a surfactant is added to the buffer above its critical micelle concentration. These micelles act as a pseudo-stationary phase, and separation occurs based on the partitioning of the analyte between the aqueous buffer and the micelles. This allows for the separation of both charged and neutral molecules. CE techniques offer advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. sciex.com While less common than HPLC for flavonoid analysis, CE provides a powerful alternative or complementary separation technique. univ-mosta.dz

Development of Reference Standards and Analytical Validation Protocols

A reference standard is a highly purified and well-characterized substance used as a measurement base for an assay, identification, or purity test. casss.org According to ICH guidelines, it must be of appropriate quality for its intended use. casss.org For this compound, a commercially available primary standard from a pharmacopeia (e.g., USP, Ph. Eur.) may not exist. edqm.euusp.orgusp.org In such cases, a working reference standard must be established in-house.

The process involves:

Isolation and Purification : this compound is isolated from a natural source, such as the roots of Ephedra sinica, using techniques like solvent extraction and column chromatography. researchgate.net Purity is assessed throughout the process.

Structural Characterization : The identity of the isolated compound is unequivocally confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), high-resolution mass spectrometry (HRMS), UV, and IR spectroscopy. researchgate.net

Purity Determination : The purity of the reference material is rigorously determined using a validated, high-resolution method, typically HPLC-PDA. The purity value is often assigned based on a mass balance approach, accounting for moisture, residual solvents, and inorganic impurities.

Stability Assessment : The stability of the reference standard under defined storage conditions is monitored over time to establish a re-test date or shelf life. casss.org

Once this well-characterized reference standard is established, it is used to validate the analytical methods (e.g., HPLC, LC-MS/MS) as per established protocols, such as those from the ICH (Q2(R1)). europa.eu The validation protocol is a detailed plan that describes the procedures and acceptance criteria for all the validation parameters discussed in section 7.1.1, ensuring the analytical method is reliable, reproducible, and fit for purpose. npra.gov.mydemarcheiso17025.com

Future Perspectives and Research Trajectories for Ephedrannin B

Elucidation of Novel Biological Activities and Pharmacological Potentials

Initial research has identified several promising biological activities of Ephedrannin B. researchgate.netresearchgate.net Future investigations should aim to broaden this understanding by exploring its effects in a wider range of disease models.

Established and Potential Activities of this compound:

| Biological Activity | Research Findings | Citations |

| Anti-inflammatory | Suppresses the production of inflammatory mediators like TNF-α and IL-1β in macrophages. researchgate.netnih.govscienceopen.com Attenuates respiratory syncytial virus (RSV)-induced inflammation. ias.ac.in | researchgate.netnih.govscienceopen.comias.ac.in |

| Antiviral | Demonstrates antiviral properties against RSV by inhibiting viral replication and gene expression. ias.ac.in | ias.ac.in |

| Antimicrobial | Exhibits antimicrobial activities. researchgate.netmdpi.com | researchgate.netmdpi.com |

| Depigmentation | Inhibits melanin (B1238610) production by suppressing tyrosinase transcription, suggesting potential as a skin whitening agent. researchgate.net | researchgate.net |

| Anti-tumor | Shows anti-tumor effects in various cancer cell lines, including SGC-7901, HepG2, and HeLa cells. ias.ac.in | ias.ac.in |